

# Application Notes and Protocols for ARV-393 and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ARV-393 is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and a major driver of B-cell lymphomas.[1][2] Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies. Preclinical studies have demonstrated that the combination of ARV-393 and venetoclax results in synergistic anti-tumor activity, including complete tumor regressions in models of diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma (HGBCL). [3] This document provides detailed application notes and experimental protocols for the investigation of this combination therapy.

## **Mechanism of Action**

**ARV-393** functions by inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[4] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of B-cell lymphomas by promoting proliferation and survival.[1] Venetoclax selectively binds to BCL2, releasing pro-apoptotic proteins and thereby restoring the intrinsic apoptotic pathway. The combination of BCL6 degradation by **ARV-393** and BCL2 inhibition by venetoclax offers a dual-pronged attack on lymphoma cells, targeting both cell proliferation and survival pathways.



## **Signaling Pathway**

Caption: Mechanism of action of ARV-393 and venetoclax combination therapy.

## **Data Presentation**

## In Vivo Efficacy of ARV-393 and Venetoclax Combination

| Cell Line | Cancer<br>Type                                    | Treatment<br>Group      | Tumor<br>Growth<br>Inhibition<br>(TGI)         | Tumor<br>Regression                      | Reference |
|-----------|---------------------------------------------------|-------------------------|------------------------------------------------|------------------------------------------|-----------|
| OCI-Ly1   | Diffuse Large<br>B-cell<br>Lymphoma<br>(BCL2+)    | ARV-393 +<br>Venetoclax | Superior to single agents                      | Complete<br>regressions<br>in 10/10 mice | [5]       |
| SU-DHL-6  | High-Grade<br>B-cell<br>Lymphoma<br>(EZH2mut)     | ARV-393 +<br>Venetoclax | Increased TGI compared to monotherapy          | Not specified                            |           |
| OCI-Ly10  | Activated B-<br>cell like<br>DLBCL<br>(MYD88 mut) | ARV-393 +<br>Venetoclax | Increased<br>TGI<br>compared to<br>monotherapy | Not specified                            |           |

# Experimental Protocols Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of **ARV-393** and venetoclax on the viability of lymphoma cell lines.

#### Materials:

- Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-6)
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well plates
- ARV-393 (stock solution in DMSO)
- Venetoclax (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

#### Procedure:

- Culture lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of culture medium.
- Prepare serial dilutions of ARV-393 and venetoclax, alone and in combination, in culture medium.
- Add the drug solutions to the wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

# Apoptosis Assay (Annexin V and Propidium Iodide Staining)



This protocol is for quantifying apoptosis induced by ARV-393 and venetoclax.

#### Materials:

- Lymphoma cells
- 6-well plates
- ARV-393
- Venetoclax
- · Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

## Procedure:

- Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
- Treat cells with ARV-393, venetoclax, or the combination for 48 hours.
- Harvest cells by centrifugation at 300 x g for 5 minutes.
- · Wash cells twice with cold PBS.
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



## **Western Blot Analysis**

This protocol is for detecting the levels of BCL6 and BCL2 proteins following treatment.

#### Materials:

- Lymphoma cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-BCL6, anti-BCL2, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with ARV-393, venetoclax, or the combination for 24-48 hours.
- Lyse the cells and quantify protein concentration using the BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Add chemiluminescent substrate and visualize the protein bands using an imaging system.

## In Vivo Xenograft Model (General Protocol)

This is a general protocol for evaluating the in vivo efficacy of the **ARV-393** and venetoclax combination. Specific parameters such as drug dosage and treatment schedule are based on preclinical findings but may require optimization.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Lymphoma cell line (e.g., OCI-Ly1)
- Matrigel
- ARV-393 (formulated for oral administration)
- Venetoclax (formulated for oral administration)
- Calipers
- Animal monitoring equipment

### Procedure:

 Subcutaneously inject 5-10 x 10<sup>6</sup> OCI-Ly1 cells mixed with Matrigel into the flank of each mouse.



- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, ARV-393 alone, venetoclax alone, ARV-393 + venetoclax).
- Administer drugs as per the defined schedule (e.g., ARV-393 orally, once daily; venetoclax orally, once daily).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A general workflow for preclinical evaluation.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, ARV-393, at the 2025
   European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 2. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV-393, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... Van Acker A EHA-2975 Jun 13 2025 [library.ehaweb.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ARV-393 and Venetoclax Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604898#arv-393-combination-therapy-with-venetoclax]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com